REACTION_CXSMILES
|
[C:1]([NH:8][CH2:9][C:10]#[CH:11])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[H-].[Na+].[CH2:14](Br)[C:15]#[CH:16]>CN(C=O)C>[C:4]([O:3][C:1](=[O:2])[N:8]([CH2:16][C:15]#[CH:14])[CH2:9][C:10]#[CH:11])([CH3:5])([CH3:6])[CH3:7] |f:1.2|
|
Name
|
|
Quantity
|
2.63 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCC#C
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0.714 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the reaction stirred at 0° C. for 30 min
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared under argon
|
Type
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STIRRING
|
Details
|
the reaction stirred at 0° C. for 15 min
|
Duration
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15 min
|
Type
|
TEMPERATURE
|
Details
|
then warmed to room temperature
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Type
|
STIRRING
|
Details
|
stirred for additional 17 hr
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water
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Type
|
EXTRACTION
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Details
|
extracted two times with EtOAc
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Type
|
WASH
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Details
|
The combined organic layers were washed with water (3×) and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was carried to the next reaction without purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(N(CC#C)CC#C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |